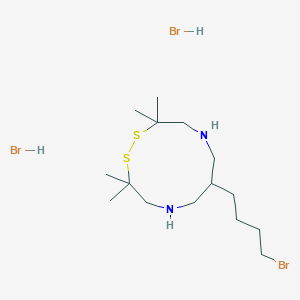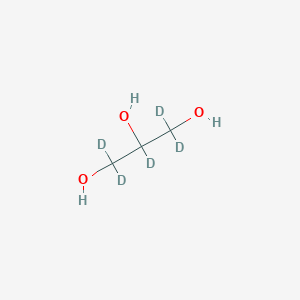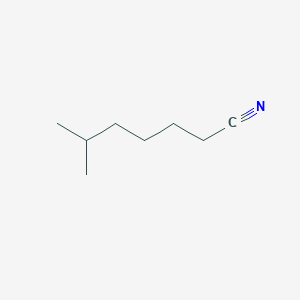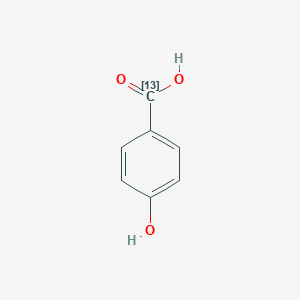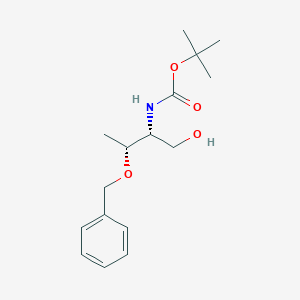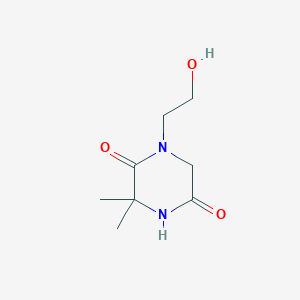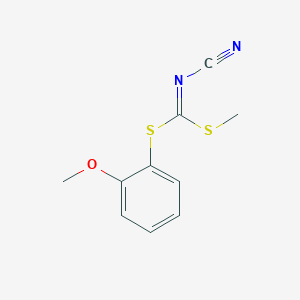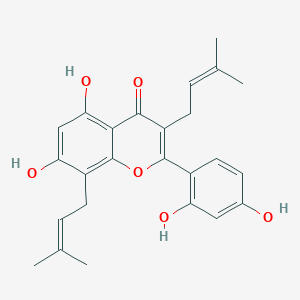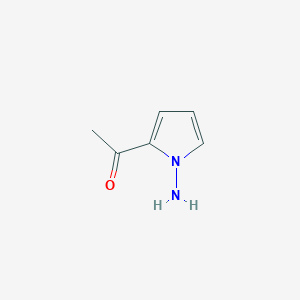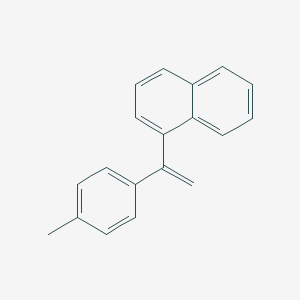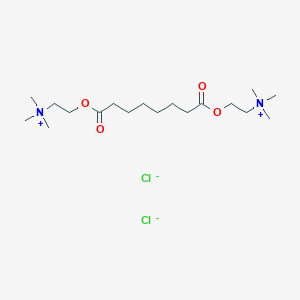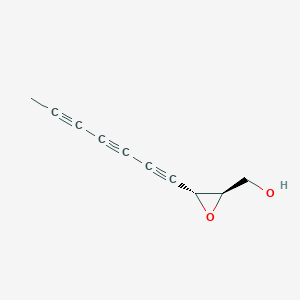
2,3-Epoxydeca-4,6,8-triyn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Epoxydeca-4,6,8-triyn-1-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of alkynes, which are characterized by their triple bond between carbon atoms. The presence of an epoxy group in 2,3-Epoxydeca-4,6,8-triyn-1-ol makes it an important molecule in the field of organic chemistry.
Wirkmechanismus
The mechanism of action of 2,3-Epoxydeca-4,6,8-triyn-1-ol is not fully understood. However, it is believed that the epoxy group in this compound plays an important role in its biological activity. The epoxy group is known to react with nucleophiles, such as amino acids and proteins, which may lead to the formation of covalent bonds.
Biochemische Und Physiologische Effekte
2,3-Epoxydeca-4,6,8-triyn-1-ol has been shown to exhibit various biochemical and physiological effects. It has been reported to have antifungal, antibacterial, and antitumor activities. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,3-Epoxydeca-4,6,8-triyn-1-ol in lab experiments is its unique properties. It is a versatile building block that can be used for the synthesis of various organic compounds. However, one of the limitations of using this compound is its high reactivity. It can react with other compounds in the lab, which may affect the outcome of experiments.
Zukünftige Richtungen
There are several future directions for the use of 2,3-Epoxydeca-4,6,8-triyn-1-ol in scientific research. One direction is the development of new synthetic methods for the production of this compound. Another direction is the exploration of its potential as a drug candidate for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion
In conclusion, 2,3-Epoxydeca-4,6,8-triyn-1-ol is a unique chemical compound that has gained significant attention in scientific research. It has various applications in organic synthesis and has been shown to exhibit antifungal, antibacterial, and antitumor activities. Further studies are needed to fully understand its mechanism of action and potential applications in various fields of research.
Synthesemethoden
The synthesis of 2,3-Epoxydeca-4,6,8-triyn-1-ol can be achieved through various methods. One of the most common methods is the reaction of 1,3-butadiyne with ethylene oxide in the presence of a catalyst. This method involves the addition of ethylene oxide to 1,3-butadiyne, followed by the elimination of water to form 2,3-Epoxydeca-4,6,8-triyn-1-ol.
Wissenschaftliche Forschungsanwendungen
2,3-Epoxydeca-4,6,8-triyn-1-ol has been widely used in scientific research due to its unique properties. It is commonly used as a building block for the synthesis of other organic compounds. It has also been used as a starting material for the synthesis of various natural products, such as polyacetylenes and terpenoids.
Eigenschaften
CAS-Nummer |
155934-76-2 |
|---|---|
Produktname |
2,3-Epoxydeca-4,6,8-triyn-1-ol |
Molekularformel |
C10H8O2 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
[(2R,3R)-3-hepta-1,3,5-triynyloxiran-2-yl]methanol |
InChI |
InChI=1S/C10H8O2/c1-2-3-4-5-6-7-9-10(8-11)12-9/h9-11H,8H2,1H3/t9-,10-/m1/s1 |
InChI-Schlüssel |
DLTRTPLJAAMGPB-NXEZZACHSA-N |
Isomerische SMILES |
CC#CC#CC#C[C@@H]1[C@H](O1)CO |
SMILES |
CC#CC#CC#CC1C(O1)CO |
Kanonische SMILES |
CC#CC#CC#CC1C(O1)CO |
Andere CAS-Nummern |
155934-76-2 |
Synonyme |
2,3-epoxydeca-4,6,8-triyn-1-ol trans-EDTO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



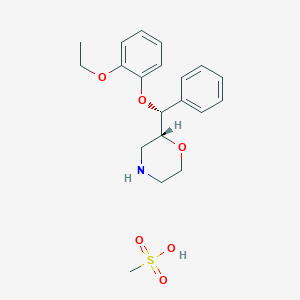

![[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid](/img/structure/B137935.png)
